(Acetylcarbamoyl)carbamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
189890-38-8 |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
acetylcarbamoylcarbamic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |
InChI Key |
WVDHHTRCANQNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Formation of Acetylcarbamoyl Carbamic Acid and Its Analogues
Strategies for Carbon-Nitrogen Bond Formation in Complex Carbamic Acid Scaffolds
The construction of the core carbamic acid structure is a pivotal step in the synthesis of (acetylcarbamoyl)carbamic acid. This section details modern approaches to forming the crucial C-N bond in these intricate molecules.
Development of Novel Carbamic Acid and Carbamate (B1207046) Synthesis Routes from Precursors
The synthesis of carbamic acids and their more stable ester derivatives, carbamates, has evolved significantly beyond classical methods. While traditional routes often involve hazardous reagents like phosgene, contemporary research focuses on milder and more efficient alternatives. acs.orgresearchgate.net
A prevalent modern strategy involves the reaction of amines with carbon dioxide (CO2) to form carbamic acids in situ. acs.orgwikipedia.org These carbamic acids are typically unstable but can be trapped or converted to more stable derivatives. wikipedia.org For instance, a one-pot synthesis of N-alkyl carbamates has been developed by coupling primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in anhydrous DMF. acs.org This method highlights the utility of CO2 as a green and readily available C1 source. researchgate.net
Another innovative approach utilizes the DBU-catalyzed reaction of amines with gaseous CO2 to generate carbamic acids, which can then be used to synthesize ureas and carbamates under mild conditions. acs.org The resulting carbamic acids from primary amines can react with Mitsunobu reagents to form isocyanates in situ, which are then condensed with other amines to produce ureas. acs.org Similarly, carbamic acids derived from secondary amines can react with alcohols activated by Mitsunobu reagents to yield carbamates. acs.org
The direct conversion of low-concentration CO2 into carbamates has also been achieved using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst. organic-chemistry.org This method is notable for its tolerance to impurities often found in exhaust gases, such as SO2, NO2, and CO. organic-chemistry.org
Furthermore, metal-catalyzed reactions have emerged as powerful tools. A PdCl2-catalyzed assembly of organic azides, carbon monoxide, and alcohols provides a direct route to carbamates via the in-situ formation of isocyanates. acs.org Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates also offers a mild and environmentally friendly approach to carbamate synthesis. organic-chemistry.org
The table below summarizes various novel synthetic routes to carbamates.
| Reagents | Catalyst/Conditions | Product | Key Features |
| Primary amines, CO2, alkyl halide | Cesium carbonate, TBAI, anhydrous DMF | N-alkyl carbamates | One-pot, three-component coupling. acs.org |
| Amines, gaseous CO2 | DBU, Mitsunobu reagents | Ureas and carbamates | Mild conditions, in-situ isocyanate formation. acs.org |
| Amines, low-concentration CO2 | Si(OMe)4, DBU | Carbamates | Tolerates impurities, metal-free. organic-chemistry.org |
| Organic azides, CO, alcohols | PdCl2 | Carbamates | Direct synthesis via isocyanate formation. acs.org |
| Amines, Carbazates | Copper catalyst | Carbamates | Mild, environmentally friendly cross-coupling. organic-chemistry.org |
Exploration of Activated Carbonyl Species in Carbamoyl (B1232498) Transfer Reactions
Activated carbonyl species are crucial intermediates in the efficient transfer of carbamoyl groups to nucleophiles. Carbamoyl-P, with its mixed acyl-phosphoric anhydride (B1165640) linkage, is a biologically significant activated molecule that participates in carbamoyl transfer reactions. jianhaidulab.com In biological systems, enzymes like carbamoyl phosphate (B84403) synthase facilitate the formation of carbamoyl phosphate, which then acts as a carbamoyl group donor. nih.gov
In synthetic chemistry, various reagents are employed to activate the carbonyl group for carbamoylation. Mixed carbonates, particularly those with a p-nitrophenyl moiety, are frequently used to prepare a wide range of carbamates. acs.org For example, p-nitrophenyl chloroformate reacts with alcohols in the presence of a base to form activated carbonates, which are effective alkoxycarbonylating agents for amines. acs.org
Carbamoyl chlorides are another class of activated species used in carbamoylation reactions. A method for the regioselective addition of carbamoyl chlorides to unactivated alkenes has been developed, providing access to β,γ-unsaturated amides. nih.govacs.org This transformation is typically initiated with a silver salt, such as silver hexafluoroantimonate, to generate a reactive carbamoyl cation. nih.govacs.org
The use of photoredox catalysis has opened new avenues for generating and utilizing carbamoyl radicals, another form of activated carbonyl species. Carbamoyl-dihydropyridines (DHPs) have been used as carbamoyl radical sources in dual nickel/photoredox catalysis for the carbamoylation of aryl bromides. bohrium.comacs.org Lewis acid activation of 4-carboxamide-DHPs can also facilitate their visible-light-mediated fragmentation to generate carbamoyl radicals. acs.orgcam.ac.uk
The following table provides examples of activated carbonyl species and their applications in carbamoyl transfer reactions.
| Activated Carbonyl Species | Generation Method | Application |
| Carbamoyl-P | Reaction of carbamic acid with ATP jianhaidulab.com | Biosynthesis of pyrimidines and amino acids. nih.gov |
| p-Nitrophenyl carbonates | Reaction of p-nitrophenyl chloroformate with alcohols acs.org | Synthesis of a wide range of carbamates. acs.org |
| Carbamoyl cations | Reaction of carbamoyl chlorides with silver salts nih.govacs.org | Regioselective synthesis of β,γ-unsaturated amides from alkenes. nih.govacs.org |
| Carbamoyl radicals | Photoredox catalysis with carbamoyl-DHPs bohrium.comacs.org | Carbamoylation of aryl bromides and Giese-type additions. bohrium.com |
Methodologies for N-Acylation of Carbamates and Related Substrates
The N-acylation of carbamates is a key transformation for introducing the acetyl group in the synthesis of this compound. Various methods have been developed to achieve this transformation efficiently.
A practical method for the N-acylation of amides, which can be extended to carbamates, involves the use of acid anhydrides in the presence of MgBr2·OEt2. researchgate.net This method is applicable to substrates that are sensitive to acidic or basic conditions. researchgate.net Another green chemistry approach utilizes silica-supported perchloric acid as a catalyst for the reaction of carbamates with anhydrides under solvent-free conditions at room temperature, affording N-acyl carbamates in high yields. researchgate.net
The use of N-acylbenzotriazoles as proficient substrates for the synthesis of various derivatives, including acylureas and carbamates, has been reported. thieme-connect.com These reactions often proceed via a Curtius rearrangement, with diphenylphosphoryl azide (B81097) (DPPA) serving as an effective azide donor. thieme-connect.com
For the synthesis of N-acylated α-aminonitriles, a Strecker-derived methodology has been developed. nih.govacs.org This approach can involve the direct condensation of a carbamate with an aldehyde and a cyanide source, though this is not always successful due to the reduced nucleophilicity of the acylated amine. nih.gov A more general strategy involves the stabilization of N-acylimine intermediates with para-tolylsulfinic acid to form a sulfone adduct. nih.govacs.org This adduct can then be reacted with a cyanide source to yield the desired N-acylated product. nih.govacs.org
The table below highlights different methodologies for the N-acylation of carbamates and related compounds.
| Substrate | Reagent | Catalyst/Conditions | Product |
| Carbamates | Acid anhydrides | MgBr2·OEt2 | N-acyl carbamates |
| Carbamates | Anhydrides | Silica-supported perchloric acid, solvent-free | N-acyl carbamates |
| N-Acylbenzotriazoles | Amines, amides, phenols, thiols | Diphenylphosphoryl azide (DPPA) | Ureas, acylureas, carbamates, thiocarbamates |
| Carbamates, Aldehydes, Cyanide source | Lewis acids (e.g., Cu(OTf)2, InCl3) | Strecker-type reaction | N-acylated α-aminonitriles |
Stereoselective and Regioselective Synthesis of N-Acetylated and N-Carbamoylated Intermediates
Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound, which may contain multiple functional groups and chiral centers.
Control of Chirality in Multi-Step Synthetic Sequences involving Acetyl and Carbamoyl Groups
Controlling chirality in synthetic sequences that introduce acetyl and carbamoyl groups is a significant challenge. The development of stereoselective methods is crucial for producing enantiomerically pure compounds.
One approach involves the use of chiral catalysts. For example, chiral phosphoric acids have been shown to catalyze the asymmetric nitroso-Diels-Alder reaction of nitrosoarenes with carbamate-dienes, affording cis-3,6-disubstituted dihydro-1,2-oxazines with excellent regio-, diastereo-, and enantioselectivities. researchgate.net Interestingly, the catalyst can reverse the regioselectivity compared to the non-catalyzed reaction. researchgate.net
Enzymatic methods also offer a powerful tool for stereoselective transformations. Lipase-catalyzed stereoselective acetylation is a well-established technique. For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the stereoselective acetylation of racemic alcohols, and Geotrichum candidum lipase has been employed to prepare a key chiral intermediate for an anticholesterol drug through stereoselective acetylation. vulcanchem.comnih.gov
The use of chiral auxiliaries is another common strategy. For instance, the synthesis of N-benzoyl mycalamine, a fragment of mycalamide A, features a highly stereoselective acylation of a carbamate that controls the stereochemistry of a key N-acyl aminal center. researchgate.net
Furthermore, dynamic kinetic resolution can be employed to convert a racemate into a single enantiomer. This process combines an enantioselective catalyst with a second catalyst that promotes racemization of the starting material but not the product. units.it
The following table presents examples of methods for controlling chirality in syntheses involving acetyl and carbamoyl groups.
| Method | Example Application | Key Feature |
| Chiral Catalysis | Chiral phosphoric acid-catalyzed nitroso-Diels-Alder reaction of carbamate-dienes. researchgate.net | High regio-, diastereo-, and enantioselectivity. researchgate.net |
| Enzymatic Resolution | Lipase-catalyzed stereoselective acetylation of racemic alcohols. nih.gov | Production of enantiomerically pure acetylated intermediates. nih.gov |
| Chiral Auxiliaries | Stereoselective acylation of a carbamate in the synthesis of N-benzoyl mycalamine. researchgate.net | Control of stereochemistry at a specific center. researchgate.net |
| Dynamic Kinetic Resolution | Conversion of a racemic mixture to a single enantiomer. units.it | Complete transformation of a racemate. units.it |
Regiochemical Control in Functional Group Derivatization
Regiochemical control is essential when a molecule contains multiple reactive sites. The ability to selectively functionalize one position over another is a hallmark of sophisticated synthetic chemistry.
Directed ortho metalation (DoM) is a powerful strategy for achieving regioselectivity in the functionalization of aromatic compounds. nih.govacs.org The aryl O-carbamate group, particularly Ar-OCONEt2, is one of the strongest directed metalation groups. nih.gov Treatment of a substrate bearing this group with a strong base, such as an alkyllithium, leads to deprotonation at the ortho position, allowing for the introduction of an electrophile at that specific site. nih.govacs.org
In the context of alkene functionalization, a method for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl chlorides has been developed. nih.govacs.org The regioselectivity of this reaction is influenced by the stability of the intermediate carbocation, with substituted cyclohexenes that can stabilize the β-amidic carbocation leading to highly regioselective transformations. nih.govacs.org
Radical reactions can also be controlled to achieve high regioselectivity. An oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been established for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org
Furthermore, the regioselective synthesis of C4-alkylated pyridines has been achieved by employing Minisci chemistry at an early stage of the synthesis, which is a departure from the traditional late-stage functionalization approach. nih.gov This method allows for subsequent C-2 selective functionalizations, such as carbamoylation. nih.gov
The table below summarizes methodologies for achieving regiochemical control in functional group derivatization.
| Reaction Type | Substrate | Reagents/Conditions | Outcome |
| Directed ortho Metalation | Aryl O-carbamate | Alkyllithium, Electrophile | ortho-Functionalization of the aromatic ring. nih.govacs.org |
| Alkene Carbamoylation | Unactivated alkenes | Carbamoyl chloride, Silver salt | Regioselective formation of β,γ-unsaturated amides. nih.govacs.org |
| Radical Annulation Cyclization | 1,7-Dienes | Aldehydes, Oxidant | Regio- and stereoselective synthesis of N-containing polycyclics. rsc.org |
| Pyridine Functionalization | Pyridine | Minisci reaction followed by carbamoylation | Regioselective C4-alkylation followed by C2-carbamoylation. nih.gov |
Multi-Component Reactions for Constructing Complex Carbamoyl-Acetyl Frameworks
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is particularly valuable for creating libraries of structurally diverse compounds for applications in medicinal chemistry and materials science.
One-Pot Synthetic Approaches for Urea (B33335) and Carbamate Derivatives
One-pot syntheses of urea and carbamate derivatives, which share structural motifs with this compound, are highly sought after for their efficiency and atom economy. A common strategy involves the in situ generation of a reactive intermediate, such as an isocyanate, which is then trapped by a suitable nucleophile.
A notable one-pot, two-step method for producing symmetrical and unsymmetrical diacyl ureas and related compounds involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates. These intermediates can then react with a variety of nucleophiles, including amides, hydrazides, amines, and alcohols, to form the desired products in good to excellent yields (60-93%). organic-chemistry.orgthieme-connect.comthieme-connect.com This approach utilizes readily available and inexpensive starting materials. organic-chemistry.orgthieme-connect.com The synthesis of symmetrical 1,3-diaroyl ureas using this method has been shown to be particularly efficient, with yields ranging from 67–92%. thieme-connect.com
The following table summarizes the synthesis of various diacyl ureas and related compounds using the oxalyl chloride method.
| Starting Amide | Nucleophile | Product | Yield (%) |
| Benzamide | Benzamide | 1,3-Dibenzoylurea | 92 |
| Acetamide (B32628) | Benzamide | N-Acetyl-N'-benzoylurea | 75 |
| Benzamide | Aniline | N-Benzoyl-N'-phenylurea | 88 |
| Benzamide | Methanol | Methyl benzoylcarbamate | 85 |
| Thiobenzamide | Benzamide | No reaction | - |
Data compiled from Hernandez et al. organic-chemistry.orgthieme-connect.com
Another versatile one-pot approach for synthesizing urea derivatives involves the reaction of amines with potassium isocyanate in water, which proceeds without the need for an organic co-solvent. This method is practical, mild, and efficient for producing a range of N-substituted ureas. rsc.org
Catalytic Approaches for Carbonylation and Carbamoylation Reactions
Catalytic methods offer a more sustainable and atom-economical alternative to traditional stoichiometric reagents for the synthesis of urea and carbamate frameworks. These reactions often involve the activation of a C-N or C-H bond followed by the insertion of a carbonyl group.
Palladium-catalyzed carbonylation reactions are a cornerstone of this approach. For instance, the palladium-catalyzed intramolecular Heck/aminocarbonylation of alkene-tethered iodobenzenes with nitro compounds has been developed for the synthesis of carbamoyl-substituted benzoheterocycles. acs.org This reaction utilizes Mo(CO)₆ as a solid CO source and does not require external reductants or additives. acs.org
Transition-metal-catalyzed carbamoyl-functionalization of alkene-tethered carbamoyl chlorides has also emerged as a valuable tool for constructing oxindoles bearing quaternary centers. researchgate.net These reactions typically proceed through a carbometalation-initiated 5-exo-trig cyclization followed by nucleophilic trapping of the resulting σ-alkyl-metal species. researchgate.net
Recent advances have also focused on nitrogen-centered carbonylation reactions, which involve the activation of C(sp²)–H, C(sp³)–H, C–C, C(sp³)–N, and C(sp²)–N bonds for carbonylative transformations. acs.org These methods provide a direct route to amides and related carbonyl-containing compounds. acs.org
The following table highlights some catalytic systems used in the synthesis of carbamoyl derivatives.
| Catalyst System | Reaction Type | Substrates | Products |
| Pd(OAc)₂ / PCy₃·HBF₄ | Acyl-Suzuki Coupling | N-Acetyl amides, Arylboronic acids | Biaryl ketones |
| Ni(cod)₂ / IPr·HCl | Biaryl-Suzuki Coupling | N-Acetyl amides, Arylboronic acids | Biaryls |
| Palladium-based | Heck/Aminocarbonylation | Alkene-tethered iodobenzenes, Nitro compounds | Carbamoyl-substituted benzoheterocycles |
| Palladium-based | Carbamoyl-functionalization | Alkene-tethered carbamoyl chlorides | Functionalized oxindoles |
Data compiled from various sources. acs.orgresearchgate.netnsf.govacs.org
Chemical Transformations and Derivatization Strategies
Once the core this compound framework or its analogue is assembled, further chemical transformations can be employed to modify its properties. These derivatizations can target the carboxyl moiety, the N-acetyl group, or the carbamoyl nitrogen center.
Modification of the Carboxyl Moiety to Enhance Stability or Introduce Specific Reactivity
Carbamic acids are notoriously unstable, readily decomposing to the corresponding amine and carbon dioxide. orgoreview.comwikipedia.orgmasterorganicchemistry.com This instability necessitates that the carboxyl group is often protected or derivatized in situ to enhance stability or introduce specific reactivity.
A common strategy is the conversion of the carbamic acid to a more stable carbamate ester. orgoreview.comwikipedia.org This can be achieved by reacting the carbamic acid, generated in situ from an amine and carbon dioxide, with an alcohol. organic-chemistry.org For example, the reaction of an amine with benzyl (B1604629) chloroformate yields an N-benzyloxy carbonyl derivative, a type of carbamate ester, which is a stable, protected form of the amino group. orgoreview.com The carbamic acid itself can be generated and trapped; for instance, catalytic hydrogenolysis of an N-benzyloxy carbonyl amino acid produces a transient carbamic acid that decarboxylates to the free amine. orgoreview.com
The carboxyl group can also be activated for further reactions. For example, conversion to a carbamoyl chloride allows for subsequent reactions with nucleophiles. researchgate.net Derivatization reagents can also be employed to introduce specific functionalities. For instance, isonicotinoyl azide (NA) can react with hydroxyl groups to form carbamates, with the resulting derivative being useful for analytical purposes such as mass spectrometry. ddtjournal.com
Transformations Involving the N-Acetyl Group
The N-acetyl group is a common functionality in biomolecules and offers a site for chemical modification. creative-proteomics.comd-nb.info While chemically robust, the N-acetyl group can undergo various transformations.
One important reaction is transamidation, where the N-acetyl group is transferred to another amine. This has been demonstrated in the selective utilization of N-acetyl groups in chitin, where various amines can be acylated. frontiersin.orgfrontiersin.org This process can be catalyzed by Cu(OAc)₂. frontiersin.org
The N-acetyl group can also activate the adjacent amide bond for cross-coupling reactions. Palladium-catalyzed acyl-Suzuki and nickel-catalyzed biaryl-Suzuki-Miyaura cross-couplings of N-acetyl-amides with arylboronic acids have been reported. nsf.govacs.org This activation is attributed to the electronic destabilization and non-planar geometry of the N-acyl-amide, which facilitates selective N-C(O) bond cleavage. nsf.govacs.org
Selective deprotection of the N-acetyl group is also a key transformation, particularly in the synthesis of complex molecules like aminosugars and nucleosides. d-nb.inforesearchgate.net Mild and chemoselective methods have been developed for N-deacetylation, for example, using triethyloxonium (B8711484) tetrafluoroborate (B81430) or the Schwarz reagent (Cp₂ZrHCl). d-nb.info
The following table provides examples of transformations involving the N-acetyl group.
| Reaction Type | Reagents/Catalyst | Substrate | Product |
| Transamidation | Cu(OAc)₂ | Chitin, Various amines | N-Acylated amines |
| Acyl-Suzuki Coupling | Pd(OAc)₂, PCy₃·HBF₄ | N-Acetyl-N-arylbenzamide | Aryl ketone |
| N-Deacetylation | Triethyloxonium tetrafluoroborate | Peracetylated N-acetylglucosamine | N-Deacetylated product |
| N-Deacetylation | Schwarz's reagent | N-Acetyl nucleosides | N-Deacetylated nucleosides |
Data compiled from various sources. nsf.govacs.orgd-nb.infofrontiersin.org
Reactions at the Carbamoyl Nitrogen Center and its Chemical Manipulations
The nitrogen atom of the carbamoyl group can also be a site for chemical modification, although it is generally less nucleophilic than a free amine. N-functionalization of the carbamoyl group can be achieved through various strategies.
One approach involves the use of N-carbamoylimidazoles as versatile synthons. These can be prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI) and serve as stable, storable equivalents of isocyanates. nih.gov They can react with nucleophiles to form ureas, carbamates, and thiocarbamates. nih.gov Carbamoylimidazolium salts, formed by the alkylation of N-carbamoylimidazoles, are even more reactive carbamoylating agents. researchgate.net
The carbamoyl nitrogen can also participate in intramolecular cyclization reactions. For instance, N-alkyl-N-benzyloxy carbamates can undergo intramolecular cyclization with carbon nucleophiles to form protected cyclic hydroxamic acids. nih.gov
Furthermore, the carbamoyl group can act as a directing group in C-H functionalization reactions. N-aryl carbamates have been used as directing groups in ortho-lithiation and other C-H activation reactions to achieve selective substitution on aromatic rings. nsf.gov
The following table summarizes some reactions involving the carbamoyl nitrogen center.
| Reaction Type | Key Reagent/Intermediate | Starting Material | Product |
| Carbamoylation | N-Carbamoylimidazoles | Primary amine, CDI | Ureas, Carbamates |
| Intramolecular Cyclization | N-Alkyl-N-benzyloxy carbamates | Carbamate with a nucleophilic side chain | Cyclic hydroxamic acids |
| Directed C-H Functionalization | N-Aryl carbamates | Substituted aromatic carbamate | ortho-Functionalized aromatic |
Mechanistic Investigations of Reactivity, Stability, and Decomposition Pathways
Fundamental Reaction Mechanisms of Carbamoyl (B1232498) and Acetyl Group Transformations
The reactivity of (Acetylcarbamoyl)carbamic acid is dictated by the interplay between its carbamoyl and acetyl functional groups. These groups can undergo a variety of transformations, including decarboxylation, nucleophilic attack, and electrophilic interactions.
Carbamic acids are known for their instability, readily undergoing decarboxylation to yield an amine and carbon dioxide. nih.govwikipedia.org This process is fundamental to the chemistry of this compound. The decarboxylation of N-substituted carbamic acids often proceeds through a four-membered ring transition state involving an intramolecular hydrogen transfer. researchgate.net
The kinetics of this decomposition are highly sensitive to the reaction environment. Studies on N-arylcarbamates have revealed that the decarboxylation mechanism involves specific and general acid catalysis, a water-dependent reaction, and inhibition at alkaline pH. acs.org This complex pH dependence suggests the involvement of an unstable zwitterionic form of the carbamic acid as a key reaction intermediate, with an estimated lifetime in the range of 10⁻⁸ to 10⁻¹⁰ seconds. acs.org For carbamates derived from weakly basic amines, the rate-limiting step is the cleavage of the carbon-nitrogen bond, whereas for those from strongly basic amines, proton transfer becomes rate-limiting. acs.orgresearchgate.netresearchgate.net
The rate of decarboxylation is also influenced by the basicity of the parent amine. A Brønsted relationship has been established for the acid-catalyzed decarboxylation of carbamates, demonstrating a correlation between the pKa of the amine and the reaction rate. researchgate.netresearchgate.net
Table 1: Kinetic Data for Decarboxylation of Representative Carbamates
| Compound/Reaction | Rate Constant (k) | Conditions | Reference |
| Hydrogen ion catalyzed decarboxylation of carbamates (from amines with pK -1.05 to ~5) | log kH+ (M⁻¹ sec⁻¹) = 0.77pK + 3.6 | 10°C | researchgate.netresearchgate.net |
| Decarboxylation of carbamates (from basic amines) | ~10⁸ M⁻¹ sec⁻¹ | 10°C | researchgate.netresearchgate.net |
| Uncatalyzed reaction of amines with CO₂ (primary/secondary amines) | log kamine (M⁻¹ sec⁻¹) = 0.43pK - 1.50 | 10°C | researchgate.net |
This table presents generalized kinetic data for classes of carbamate (B1207046) compounds to illustrate the principles governing their decarboxylation.
The carbamoyl and acetyl groups in this compound feature electrophilic carbonyl centers susceptible to nucleophilic attack. Carbamoyl halides, for instance, are effective electrophiles that react with alcohols to form stable carbamate esters. mdpi.comresearchgate.net The reactivity of these acyl donors generally follows the order: acid halide > acid anhydride (B1165640) > ester ≈ carboxylic acid > amide. researchgate.net The carbamoyl group can be considered an "amide-ester" hybrid, which influences its chemical stability and reactivity. nih.gov
Under specific conditions, carbamoyl radicals can be generated from corresponding chlorides or anhydrides. researchgate.net These nucleophilic radicals can then participate in carbon-carbon bond-forming reactions, such as Giese-type additions to electron-poor olefins. researchgate.net
The acetyl group behaves as a classic electrophilic center, readily undergoing nucleophilic acyl substitution. The nitrogen atom of the carbamoyl group, conversely, possesses nucleophilic character, which is fundamental to the formation of carbamic acids from the reaction of amines with carbon dioxide. acs.orgnih.gov The nucleophilicity of the amine is a critical factor in this reaction, which can be influenced by the presence of electron-donating or electron-withdrawing substituents. osti.gov
Intramolecular interactions, particularly hydrogen bonding, play a crucial role in dictating the conformation and reactivity of polyfunctional carbamic acid derivatives. acs.orgontosight.ai In solution, carbamic acid derivatives can exist in different rotational isomers (rotamers), and the stability of these conformers can be influenced by intramolecular hydrogen bonds. acs.org For example, a hydrogen bond between the N-H of the carbamate and the carbonyl oxygen of an adjacent group can stabilize a particular conformation. acs.org
These interactions are also critical in governing reaction pathways. As mentioned, the decarboxylation of carbamic acids often proceeds via a transition state stabilized by an intramolecular hydrogen transfer within a four-membered ring. researchgate.net Similarly, intramolecular hydrogen bonding to the carboxylate group can facilitate hydrolytic mechanisms by increasing the electrophilicity of the carbonyl carbon. scholaris.ca The complex three-dimensional structure arising from these interactions is essential for the specific binding of carbamate-containing molecules to biological targets like enzymes. ontosight.ai
Factors Governing the Chemical Stability of Polyfunctional Carbamic Acid Derivatives
The integrity of this compound is governed by a delicate balance of electronic and steric factors, as well as the surrounding chemical environment.
The stability of carbamic acids and their derivatives is significantly influenced by the electronic properties of their substituents. Electron-donating groups tend to stabilize the formation of carbamic acid from an amine and CO₂, while electron-withdrawing groups have a destabilizing effect. osti.gov The stability of the carbamate itself benefits from resonance between the amide and carboxyl groups. nih.gov
Steric effects also play a critical role. Sterically hindered amines can exhibit high barriers to carbamic acid formation. osti.gov This hindrance can lead to reduced thermodynamic stability of the resulting carbamate, shifting the equilibrium towards intermediate species from which CO₂ can be released. acs.orgresearchgate.net Conversely, sterically hindered or conformationally rigid substituents can enhance the stability of certain carbamate salts. mdpi.com In the case of this compound, the size and orientation of the acetyl group relative to the carbamic acid moiety would be expected to exert significant steric influence on its stability and preferred decomposition pathways.
The solvent environment is a primary determinant of the stability and reaction pathways of carbamic acid derivatives. Carbamic acids are generally unstable and are typically observed in aqueous solutions or as intermediates. wikipedia.orgsolubilityofthings.com The choice of solvent can dictate whether the reaction between an amine and CO₂ yields a carbamic acid or an ammonium (B1175870) carbamate salt. researchgate.net For example, protophilic, dipolar, aprotic solvents like DMSO or DMF favor the formation of the undissociated carbamic acid. researchgate.net In contrast, apolar or amphiprotic solvents tend to favor the formation of the ammonium carbamate salt. researchgate.net
The pH of the solution has a profound effect on stability. Most carbamate derivatives show significant degradation in buffer at physiological pH (7.4). nih.gov The rate of hydrolysis is strongly dependent on the pH. acs.org Alkaline hydrolysis of carbamates can proceed through at least two competing mechanisms: a direct attack of a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition pathway (E1cB) that involves the formation of an isocyanate intermediate. nih.gov The rate of decarboxylation is also highly pH-dependent, with complex kinetics involving acid-catalyzed and uncatalyzed pathways. acs.org
Table 2: Influence of Environmental Factors on Carbamic Acid Derivative Stability
| Factor | Effect | Mechanism/Observation | References |
| Solvent Polarity | High | Favors formation of undissociated carbamic acid in aprotic, protophilic solvents (e.g., DMSO). | researchgate.net |
| Solvent Proticity | High | Favors formation of ammonium carbamate salts in amphiprotic solvents (e.g., alcohols). | researchgate.net |
| pH (Acidic) | High Stability | Most carbamates are stable at low pH (e.g., pH 1.0), with some exceptions. | nih.gov |
| pH (Neutral/Basic) | Low Stability | Significant degradation and hydrolysis observed at pH 7.4 and 9.0. Rate increases with hydroxyl ion concentration. | nih.gov |
| pH (Decarboxylation) | Complex Dependence | Reaction is subject to specific and general acid catalysis, with inhibition at high alkaline pH. | acs.org |
Photo- and Thermal Decomposition Mechanisms
The stability of this compound is a critical factor in its reactivity profile. Investigations into its decomposition under thermal and photochemical stress reveal distinct pathways, primarily dictated by the lability of the carbamic acid moiety and the subsequent reactions of its degradation products. While direct studies on this compound are limited, a mechanistic understanding can be constructed by examining the behavior of its constituent functional groups, namely carbamic acids and N-acylureas.
Thermal Decomposition
The thermal degradation of this compound is anticipated to proceed through a multi-step mechanism. The initial and most facile step is the decarboxylation of the carbamic acid group, a reaction characteristic of carbamic acids, which are generally unstable at room temperature and readily revert to the parent amine and carbon dioxide. In this case, the decomposition of the carbamic acid portion of the molecule would lead to the formation of acetylurea (B1202565) and carbon dioxide.
Subsequent thermal stress would then lead to the decomposition of the newly formed acetylurea. Studies on the thermal behavior of acetylurea indicate that it undergoes decomposition upon heating, yielding acetamide (B32628) and cyanuric acid. This decomposition has been observed to occur below its melting point of 218-219°C. An alternative pathway for N-acylureas involves decomposition into an isocyanate and an amide at temperatures exceeding 120°C. google.com In the context of acetylurea, this would involve the formation of methyl isocyanate and acetamide.
Further heating of the decomposition products can lead to more complex reactions. For instance, acetamide, a primary product of acetylurea degradation, has been identified as a degradation product at approximately 270°C, alongside carbon dioxide and nitrogen dioxide. rsc.orgresearchgate.net
The proposed thermal decomposition pathway is summarized below:
This compound → Acetylurea + CO₂
Acetylurea → Acetamide + Cyanuric Acid or Acetylurea → Methyl Isocyanate + Acetamide
The following table outlines the key products identified in the thermal decomposition of related compounds:
| Precursor Compound | Decomposition Temperature | Primary Decomposition Products |
| Aryl N-acylureas | > 120°C | Isocyanates, Amides google.com |
| Acetylurea | < 219°C | Acetamide, Cyanuric Acid acs.org |
| Acetylurea | ~270°C | Acetamide, Carbon Dioxide, Nitrogen Dioxide rsc.orgresearchgate.net |
Photodecomposition
The photochemical decomposition of this compound has not been extensively documented. However, insights can be drawn from the photochemistry of analogous compounds, such as N-substituted trichloroacetamides, which are known to serve as blocked isocyanates. nih.gov The photolysis of these compounds often involves the cleavage of the amide bond and subsequent rearrangement to form an isocyanate.
By analogy, the photodecomposition of this compound may be initiated by the absorption of UV radiation, leading to the homolytic cleavage of the N-C bond of the carbamic acid moiety. This could be followed by a rearrangement to produce an isocyanate intermediate. The specifics of the subsequent reactions of this isocyanate under photochemical conditions would depend on the reaction medium and the presence of other reactive species.
A plausible, though speculative, photodecomposition pathway could involve the formation of acetyl isocyanate and carbamic acid, with the latter rapidly decomposing to ammonia (B1221849) and carbon dioxide. Alternatively, the initial cleavage could occur at the acetyl group. Without direct experimental evidence, these proposed pathways remain theoretical.
Computational Chemistry and Advanced Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations provide a fundamental understanding of the molecule's geometry, stability, and intrinsic reactivity at the electronic level.
Ab initio and Density Functional Theory (DFT) are cornerstone methods for investigating the structure of molecules like (Acetylcarbamoyl)carbamic acid. core.ac.ukresearchgate.net Studies on analogous carbamate (B1207046) and urea (B33335) structures reveal several key features. The carbamate and amide functionalities exhibit significant resonance, leading to the delocalization of π-electrons across the N-C=O system. acs.orgnih.gov This imparts a degree of rigidity and planarity to these groups. acs.orgnih.gov
Computational studies on carbamate monomers show that while trans configurations of the amide bond are common, energetically stable cis configurations are also possible, a feature that can be stabilized by the extended π-electron delocalization. acs.orgnih.gov For this compound, this implies potential isomerism around the C-N bonds. Furthermore, intramolecular hydrogen bonding is a critical factor in determining the most stable conformations. core.ac.ukacs.org For instance, a hydrogen bond between the carbamic acid proton and a carbonyl oxygen can stabilize specific geometries. core.ac.uk Conformational searches using these computational methods can identify various low-energy isomers and their relative stabilities. core.ac.uk
| Structural Feature | Computational Observation | Implication | Source(s) |
|---|---|---|---|
| Carbamate/Amide Bonds | Partial double bond character due to π-electron delocalization. | Increased rigidity and planarity of the N-C=O units. | acs.orgnih.gov |
| Isomerism | Potential for stable cis and trans isomers around the C-N bonds. | Existence of multiple, distinct conformational isomers. | acs.orgnih.gov |
| Intramolecular H-Bonding | Stabilization of specific conformers, e.g., between the carboxylic acid proton and a carbonyl oxygen. | Lower energy and higher stability for specific folded structures. | core.ac.ukacs.org |
| Overall Structure | A balance between the planar, rigid functional groups and flexible single-bond linkers. | A complex potential energy surface with numerous local minima. | core.ac.uk |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess lone pairs of electrons. These sites are therefore the most nucleophilic and prone to reacting with electrophiles. nih.gov Conversely, the LUMO is anticipated to be centered on the electrophilic carbonyl carbons of the acetyl and carbamoyl (B1232498) groups. nih.gov These sites are susceptible to nucleophilic attack. nih.gov
The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. dntb.gov.ua Quantum chemical calculations can also determine various reactivity descriptors that provide a more quantitative measure of reactivity. chemrevlett.comresearchgate.net
| Descriptor | Predicted Characteristics for this compound | Significance | Source(s) |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Localized on N and O atoms (lone pairs). | Site of electron donation (nucleophilic center). | youtube.comnih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | Localized on carbonyl (C=O) carbons. | Site of electron acceptance (electrophilic center). | youtube.comnih.gov |
| HOMO-LUMO Gap | Determines kinetic stability and chemical reactivity. | A larger gap indicates higher stability. | dntb.gov.ua |
| Chemical Hardness (η) | Related to the HOMO-LUMO gap; measures resistance to change in electron distribution. | Predicts stability and reactivity trends. | researchgate.netnih.gov |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | Quantifies the electrophilic nature of the molecule. | chemrevlett.comresearchgate.net |
Computational methods are invaluable for mapping the reaction mechanisms that are difficult to observe experimentally, such as the transfer of a carbamoyl or acetyl group. nih.govcsmres.co.uk Studies on carbamoyltransferases, for example, use Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to elucidate these pathways. pnas.orgnih.gov
For a carbamoyl-acetyl transfer involving this compound, a likely mechanism would involve nucleophilic attack on one of the carbonyl carbons. This process leads to the formation of a high-energy tetrahedral intermediate. nih.gov Computational models can locate the structure of this transient species as well as the transition state (the point of highest energy) that connects the reactants to this intermediate. pnas.orgrsc.orgyorku.ca By calculating the potential energy surface, researchers can determine the activation energy (Gibbs free energy barrier) for the reaction, which dictates its rate. nih.gov Computational studies have shown that the formation of the tetrahedral intermediate is often the rate-limiting step in such acyl transfer reactions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments. oup.com
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of this compound. acs.org MD simulations, often combined with QM/MM methods, can explicitly model these interactions. acs.org
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, which are based on quantum mechanics, serve as a potent theoretical tool for predicting the spectroscopic characteristics of molecules such as this compound. Computational methods like Density Functional Theory (DFT) and coupled-cluster (CC) theory can simulate molecular behavior to forecast spectroscopic data. nih.gov This process typically begins with the optimization of the molecule's geometry to its lowest energy state, followed by the application of computational models to simulate its interaction with electromagnetic radiation. The precision of these predictions is closely tied to the level of theory and the basis set used in the calculations. nih.gov This in-silico approach is crucial for characterizing new or unstable chemical entities and for aiding in the interpretation of experimental results.
Predicted ¹H NMR Spectrum
The proton nuclear magnetic resonance (¹H NMR) spectrum is forecasted by computing the magnetic shielding for each hydrogen atom, with chemical shifts (δ) reported relative to a standard like tetramethylsilane (B1202638) (TMS). For this compound, the ¹H NMR spectrum is expected to display separate signals for protons in different chemical environments. The methyl protons of the acetyl group are anticipated to appear as a singlet. The protons bonded to nitrogen atoms are predicted to be in the downfield region due to the deshielding influence of the neighboring carbonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | 2.1 - 2.5 | Singlet |
| NH (carbamoyl) | 7.0 - 8.0 | Broad Singlet |
| NH (carbamic acid) | 9.5 - 11.0 | Broad Singlet |
Note: Predicted values are based on general additive schemes and can vary based on the specific computational model and solvent system employed.
Predicted ¹³C NMR Spectrum
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is determined by calculating the isotropic magnetic shielding for each carbon atom. The predicted spectrum for this compound will show signals for the methyl carbon and the three distinct carbonyl carbons. Carbonyl carbons typically have high chemical shifts because of the strong deshielding effect from electronegative oxygen atoms. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 23 - 28 |
| C=O (acetyl) | 170 - 175 |
| C=O (carbamoyl) | 152 - 158 |
| C=O (carbamic acid) | 157 - 163 |
Note: Chemical shifts are relative to TMS and are influenced by the computational parameters and solvent effects.
Predicted Infrared (IR) Spectrum
The infrared (IR) spectrum is predicted through the calculation of the molecule's vibrational frequencies. Significant absorption bands for this compound are anticipated for N-H stretching, C-H stretching of the methyl group, and the distinct C=O stretching vibrations of the three carbonyl groups. libretexts.org The positions of the carbonyl stretching bands can offer insights into the electronic environment of each group. Computational studies on similar molecules like the carbamic acid dimer have utilized DFT and MP2 calculations to assign vibrational frequencies. semanticscholar.orgresearchgate.net
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3450 |
| C-H (methyl) | Stretch | 2950 - 3050 |
| C=O (acetyl) | Stretch | 1730 - 1760 |
| C=O (carbamic acid) | Stretch | 1690 - 1720 |
| C=O (carbamoyl) | Stretch | 1660 - 1690 |
| N-C=O | Bend | 1510 - 1560 |
Note: These are predicted gas-phase frequencies. In condensed phases, intermolecular interactions like hydrogen bonding can cause shifts and broadening of peaks. libretexts.org
Predicted Mass Spectrum
The prediction of a mass spectrum involves the theoretical fragmentation of the parent molecule following ionization. uni-saarland.de For this compound, with a monoisotopic mass of approximately 148.02 g/mol , the molecular ion peak [M]⁺ would be anticipated. Common fragmentation pathways are expected to include the loss of neutral fragments such as the acetyl group (CH₃CO), the carbamoyl group (NH₂CO), or carbon dioxide (CO₂), resulting in characteristic fragment ions. The loss of CO₂ is a diagnostic feature for many carbamate-related species. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₄H₄N₂O₄]⁺ | 148.02 |
| [M - CH₃CO]⁺ | Loss of acetyl radical | 105.01 |
| [M - NH₂CO]⁺ | Loss of carbamoyl radical | 105.02 |
| [M - CO₂]⁺ | Loss of carbon dioxide | 104.03 |
| [CH₃CO]⁺ | Acetyl cation | 43.02 |
Note: The relative abundance of fragments depends on the ionization method and energy. uni-saarland.de
Advanced Spectroscopic Characterization and Structural Elucidation of Acetylcarbamoyl Carbamic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (acetylcarbamoyl)carbamic acid and its derivatives, offering unparalleled detail at the atomic level. semanticscholar.org It provides both quantitative and structural information, making it possible to follow reaction pathways and understand dynamic processes. semanticscholar.org
To unravel the complex structures of these molecules, multi-dimensional NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve overlapping signals and establish connectivity. iaea.orgarxiv.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are neighbors in the chemical structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. arxiv.org This is crucial for assigning carbon and nitrogen resonances in the backbone and side chains of this compound derivatives.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and heteronuclei (typically 2-3 bonds away). It is instrumental in piecing together the molecular skeleton by connecting different functional groups.
These 2D NMR techniques are particularly powerful for studying complex derivatives where 1D spectra may be insufficient for complete assignment. arxiv.org For instance, in derivatives of carbamic acid, 2D NMR can help in the detailed analysis of conformers and their equilibrium. mdpi.com
A representative table of expected NMR data for a derivative, [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester, is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| tert-butyl CH₃ | 1.45 (s, 9H) | 28.3 | C=O (carbamoyl) |
| -CH₂- | 3.85 (d, 2H) | 43.5 | C=O (carbamoyl), C=O (ester) |
| NH (carbamoyl) | 5.50 (t, 1H) | - | -CH₂- |
| -CH₂- (methoxy) | 4.80 (s, 2H) | 75.0 | C=O (carbamoyl), O-CH₃ |
| O-CH₃ | 3.25 (s, 3H) | 58.0 | -CH₂- (methoxy) |
| NH (ester) | 7.10 (br s, 1H) | - | -CH₂- |
Data is hypothetical and for illustrative purposes.
Dynamic NMR (DNMR) is employed to study the conformational dynamics and exchange processes in this compound derivatives. researchgate.net These molecules can exhibit restricted rotation around certain bonds, such as the amide C-N bond, leading to the existence of different conformers in solution. mdpi.com
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. mdpi.com At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com This phenomenon allows for the determination of the energy barriers for rotation and the thermodynamic parameters of the conformational equilibrium. semanticscholar.org For example, a study on diisopropyl carbamic acid trimethyl silyl (B83357) esther utilized DNMR to investigate the complex temperature dependence of the methine septets of the isopropyl groups, revealing information about simultaneous rotations around N-C(iPr) and N-C(O) bonds. kuleuven.be
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound and its derivatives in their solid, crystalline forms. preprints.org Unlike solution-state NMR, ssNMR can analyze materials in their native solid state, providing valuable information about polymorphism, intermolecular interactions, and the local environment of atoms in the crystal lattice. preprints.orgresearchgate.net
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the sensitivity and resolution of ssNMR spectra. researchgate.net The chemical shifts observed in ssNMR can differ significantly from those in solution due to packing effects and hydrogen bonding in the solid state. researchgate.net For example, in a study of a carbamoyl (B1232498) derivative, the differences in chemical shifts between solid and solution spectra were significant for several carbon atoms, indicating distinct conformations and intermolecular interactions in the crystalline state. researchgate.net The absence of signal multiplication or splitting in the ¹³C CP/MAS NMR spectrum can confirm the presence of a single molecule in the asymmetric unit of the crystal. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of this compound and its derivatives with high accuracy, typically to within a few parts per million (ppm). kaust.edu.sa This precise mass measurement allows for the unambiguous confirmation of the elemental composition of the molecule. kaust.edu.sa
Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions for HRMS analysis. kaust.edu.sa The high resolving power of instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between different potential molecular formulas. kaust.edu.saillinois.edu
Below is an illustrative table of expected HRMS data for this compound.
| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Molecular Formula |
| [M+H]⁺ | 147.0346 | 147.0344 | -1.36 | C₄H₇N₂O₄ |
| [M+Na]⁺ | 169.0165 | 169.0163 | -1.18 | C₄H₆N₂NaO₄ |
| [M-H]⁻ | 145.0198 | 145.0199 | 0.69 | C₄H₅N₂O₄ |
Data is hypothetical and for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are mass-analyzed. nih.govwikipedia.org
The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and functional groups. For derivatives of this compound, characteristic neutral losses, such as the loss of CO₂, H₂O, or the acetyl group, can be observed. nih.gov The fragmentation pathways can help to confirm the proposed structure and differentiate between isomers that might have identical exact masses. nih.gov For instance, the CID spectra of carbamates often show a strong peak corresponding to the loss of CO₂. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of this compound and its derivatives. photothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com It is particularly sensitive to polar functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamic acid groups, the C=O stretching of the acetyl and carboxylic acid groups, and C-N stretching vibrations. The positions of these bands can be influenced by hydrogen bonding. nasa.gov
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. photothermal.com It is particularly sensitive to non-polar, symmetric vibrations and provides complementary information to IR spectroscopy. photothermal.com For this compound, Raman spectroscopy could be used to probe the vibrations of the carbon backbone and other symmetric functional groups.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov For example, in the study of carboxylic acids, both techniques have been used to analyze the structure of monomers and dimers in different states. rsc.org
A table of expected characteristic vibrational frequencies is shown below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amide/Carbamic Acid) | Stretching | 3400-3200 | 3400-3200 |
| C-H (Acetyl) | Stretching | 3000-2850 | 3000-2850 |
| O-H (Carboxylic Acid) | Stretching (broad) | 3300-2500 | - |
| C=O (Acetyl) | Stretching | ~1720 | ~1720 |
| C=O (Carbamic Acid) | Stretching | ~1700 | ~1700 |
| N-H | Bending | 1650-1550 | 1650-1550 |
| C-N | Stretching | 1400-1200 | 1400-1200 |
Data is hypothetical and for illustrative purposes.
Correlating Vibrational Frequencies with Carbonyl and Amide Group Environments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe for the various functional groups within a molecule. For this compound and its derivatives, the carbonyl (C=O) and amide (N-H) groups are of particular interest due to their involvement in resonance and hydrogen bonding. The positions of their characteristic vibrational bands in the IR spectrum are highly dependent on the local molecular environment. thieme-connect.denih.gov
The carbonyl stretching vibrations (ν(C=O)) typically appear as strong absorptions in the region of 1650-1800 cm⁻¹. thieme-connect.depg.edu.pl In molecules like this compound, which contain multiple carbonyl groups, distinct bands can often be resolved, reflecting the different electronic environments of each group. For instance, the acetyl carbonyl and the carbamoyl carbonyl will exhibit different stretching frequencies. Electron-withdrawing groups attached to the carbonyl carbon tend to increase the vibrational frequency, while conjugation generally lowers it. thieme-connect.depg.edu.pl
The amide group gives rise to several characteristic vibrations. The N-H stretching vibration (ν(N-H)) is typically observed in the 3100-3500 cm⁻¹ region. Its exact position can indicate the extent of hydrogen bonding; a shift to lower wavenumbers is characteristic of stronger hydrogen bonding. nih.gov The amide I band, primarily due to C=O stretching, and the amide II band, a combination of N-H in-plane bending and C-N stretching, are also diagnostic. pg.edu.pl
Table 1: Characteristic Infrared Vibrational Frequencies for Carbonyl and Amide Groups in Related Compounds
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Factors Influencing Frequency |
| Carbonyl (Ketone/Aldehyde) | C=O Stretch | 1710 - 1740 | Alkyl substitution (slight decrease), conjugation (decrease) pg.edu.pl |
| Carbonyl (Amide) | Amide I (C=O Stretch) | 1650 - 1700 | Hydrogen bonding (decrease), ring strain (increase) pg.edu.pl |
| Amide | N-H Stretch | 3100 - 3500 | Hydrogen bonding (significant decrease) nih.gov |
| Amide | Amide II (N-H Bend & C-N Stretch) | 1510 - 1700 | Hydrogen bonding, conformation pg.edu.pl |
| Carboxylic Acid | C=O Stretch | 1700 - 1755 | Dimerization through hydrogen bonding (significant decrease) core.ac.uk |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | Strong hydrogen bonding in dimers core.ac.uk |
This table presents generalized data for functional groups found in structures related to this compound and is intended for illustrative purposes.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra. nih.govrsc.org By comparing experimental and computed spectra, a detailed understanding of the vibrational modes and the influence of the molecular structure can be achieved. nih.govmdpi.com
Probing Hydrogen Bonding Interactions within Molecular Structures
Hydrogen bonding plays a crucial role in determining the conformation and intermolecular association of this compound and its derivatives. nih.govacs.org Both intramolecular and intermolecular hydrogen bonds are possible, involving the N-H and potential O-H groups as donors and the carbonyl oxygens as acceptors.
Vibrational spectroscopy is a primary tool for detecting and characterizing hydrogen bonds. As mentioned, the N-H stretching frequency is highly sensitive to its involvement in hydrogen bonding, with shifts to lower wavenumbers indicating stronger interactions. nih.gov In the solid state, broad N-H stretching bands are often observed, suggesting a range of hydrogen bond strengths.
In solution, the equilibrium between different hydrogen-bonded species can be studied by varying the concentration and temperature. For instance, N-carbamoylated amino acids have been shown to form intermolecularly hydrogen-bonded dimers in solution. acs.org Computational studies complement these experimental findings by predicting the geometries and energies of various hydrogen-bonded conformers. thieme-connect.de For example, calculations on carbamic acid predict that the syn conformer, stabilized by an intramolecular hydrogen bond, is more stable. thieme-connect.de
X-ray crystallography provides definitive evidence of hydrogen bonding in the solid state by precisely locating the positions of the atoms involved. nih.goviucr.org These studies can reveal intricate networks of intermolecular hydrogen bonds that dictate the crystal packing. researchgate.netrsc.org
X-ray Crystallography and Diffraction Studies for Solid-State Molecular Geometry
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. cam.ac.uklibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement can be constructed, providing precise information on bond lengths, bond angles, and torsion angles. cam.ac.uk
Elucidation of Molecular Conformation and Tautomerism
For flexible molecules like this compound and its derivatives, X-ray crystallography can reveal the preferred conformation adopted in the solid state. ias.ac.innih.gov The planarity of the amide groups and the relative orientations of the acetyl and carbamoyl moieties can be precisely determined. nih.gov For instance, studies on N-acylurea derivatives have shown that the molecules can adopt bent conformations. ias.ac.in
Tautomerism, the existence of two or more interconvertible constitutional isomers, is a possibility in these systems. X-ray diffraction can distinguish between different tautomers by accurately locating the positions of hydrogen atoms, particularly those involved in potential tautomeric equilibria.
Table 2: Selected Crystallographic Data for a Representative N-Acylurea Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 25.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 8 |
Note: This data is for a representative N-acylurea derivative and is provided for illustrative purposes. The specific values for this compound may differ. Data sourced from a study on a related N-acylurea derivative. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. acs.orgmdpi.com X-ray crystallography provides a detailed picture of these interactions. rsc.org
In the crystal structures of related compounds, such as N-acylureas and carbamates, extensive networks of hydrogen bonds are often observed, linking molecules into chains, sheets, or three-dimensional arrays. iucr.orgresearchgate.netrsc.org For example, N-H···O hydrogen bonds are a common motif, where the amide N-H group acts as a hydrogen bond donor and a carbonyl oxygen acts as an acceptor. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis can be a useful tool to visualize and quantify these intermolecular contacts. researchgate.net
Emerging Research Frontiers and Future Directions
Investigation of Novel Catalytic Systems for Controlled Formation and Transformation
The synthesis and transformation of (acetylcarbamoyl)carbamic acid and its analogues, N-acylureas, are critical for their application. wikipedia.org Researchers are actively exploring advanced catalytic systems to achieve higher efficiency, selectivity, and greener reaction conditions.
Traditionally, the synthesis of N-acylureas involved methods like the acylation of ureas with highly reactive agents such as acid chlorides or the coupling of isocyanates with amides. nsf.govreading.ac.uk However, these methods often suffer from drawbacks like harsh conditions, limited substrate scope, or the use of hazardous reagents like phosgene. nsf.gov
Modern research focuses on transition-metal catalysis and organocatalysis to overcome these limitations.
Palladium-Catalyzed Carbonylation : A significant advancement is the palladium-catalyzed carbonylation of aryl or heteroaryl halides in the presence of urea (B33335). researchgate.net This method, often enhanced by microwave irradiation, allows for the efficient synthesis of a wide range of N-acylureas in good to excellent yields (55-90%). researchgate.net
Boronic Acid Catalysis : Arylboronic acids with electron-withdrawing groups have been identified as effective catalysts for the direct condensation of carboxylic acids with ureas to form N-acylureas. researchgate.net
Copper-Catalyzed Reactions : Copper-oxide nanocatalysts have been used for the synthesis of N-acylureas from dicyclohexylcarbodiimide (B1669883) (DCC) and various carboxylic acids. reading.ac.uk Another novel copper-catalyzed method involves the reaction of α-keto thioesters with azides to produce N-acylureas. researchgate.net
Enzymatic Catalysis : Biocatalysis offers a green alternative. Immobilized lipase (B570770) B (CALB) has been shown to facilitate acetyl transfer in flow reactors, leading to high-purity products with yields up to 94%. vulcanchem.com
These novel catalytic approaches represent a significant step towards the practical and sustainable production of this compound and its derivatives, paving the way for their broader use.
Exploration of this compound as a Transient Intermediate in Complex Reaction Sequences
The reactivity of this compound suggests its potential role as a transient intermediate in more complex chemical transformations. Its structural relatives, acyl isocyanates and N-acylureas, are known to be key intermediates in several important organic reactions. wikipedia.orgwikipedia.orgbyjus.com
Rearrangement Reactions : The Curtius and Lossen rearrangements are classic examples where acyl azide (B81097) or hydroxamic acid derivatives rearrange to form an isocyanate intermediate. wikipedia.orgwikipedia.orgbyjus.comnih.gov This isocyanate can then be trapped by various nucleophiles. It is plausible that under specific conditions, the reaction of an acetyl isocyanate with a carbamic acid moiety could transiently form this compound before subsequent reactions occur.
Carbodiimide Chemistry : In reaction cycles fueled by carbodiimides, an O-acylisourea intermediate is formed. rsc.orgrsc.org This species is short-lived and can rearrange intramolecularly to form an N-acylurea, which is often an unwanted, catalyst-poisoning side product. rsc.orgrsc.org Understanding the dynamics of such intermediates is crucial for controlling reaction outcomes in chemically fueled self-assembly and materials science. rsc.orgacs.org For instance, the formation of N-acylurea can be suppressed by adjusting temperature, pH, or using additives like pyridine. rsc.org
Thermal Decomposition : Aryl N-acylureas are thermally stable up to around 120°C, but at higher temperatures, they can decompose into an amide and an isocyanate. google.com This decomposition can be the initiating step in sequential self-repetitive reactions (SSRR) to form polyamides and other polymers. google.com The transient nature of the N-acylurea structure is thus central to these synthetic strategies.
Investigating the fleeting existence of this compound in such reaction sequences could unlock new mechanistic insights and synthetic pathways.
Theoretical Exploration of its Potential in Advanced Materials and Supramolecular Chemistry
The structure of this compound, featuring multiple hydrogen bond donor and acceptor sites (-NH-CO-NH-CO-), makes it an excellent candidate for designing advanced materials through supramolecular assembly. reading.ac.uknih.gov Theoretical and computational studies are at the forefront of exploring this potential.
Hydrogen Bonding and Self-Assembly : The N-acylurea functionality is known to form strong, directional hydrogen bonds. nih.govrsc.org X-ray diffraction and DFT studies on related bis-acylurea molecules show they can form biaxial hydrogen bonds with adjacent molecules, creating grid-like crystalline structures and two-dimensional superstructures. nih.gov The intramolecular hydrogen bonds in N-acylureas are of moderate strength (6.2–7.8 kcal/mol), while intermolecular bonds also play a significant role in solid-state dimerization (4.1–7.5 kcal/mol). researchgate.netrsc.org
Anion-Tunable Gels : The urea group is a well-known motif for anion binding. This property has been exploited to create "anion-tunable" soft materials. rsc.org The self-assembly of urea-based molecules can be controlled by the presence of specific anions, leading to the formation of gels. These materials have emerging applications as media for controlled crystal growth and for templating nanoparticles. rsc.org
Chemically Fueled Materials : The formation and breakdown of acylurea intermediates are central to creating dynamic, out-of-equilibrium supramolecular materials. rsc.orgacs.org These systems, inspired by biological processes like ATP-driven assembly, use a chemical fuel (e.g., carbodiimide) to drive the transient formation of assembled structures. rsc.orgrsc.org Suppressing the irreversible formation of N-acylurea side products is a key challenge in making these systems robust. rsc.org
Theoretical modeling of this compound can predict its self-assembly behavior, guiding the synthesis of novel functional materials with tailored properties for applications in electronics, catalysis, and medicine.
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Analogues
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds. frontiersin.org These tools are poised to accelerate the exploration of this compound and its chemical space.
Predicting Reactivity and Stability : AI/ML models can be trained on large datasets of chemical reactions to predict outcomes and reactivity. rsc.orgmit.edu For instance, ML models can estimate nucleophilicity and electrophilicity from the electron density of a molecule, providing insights into its potential reactions without the need for extensive experiments. researchgate.netrsc.orgescholarship.org This could be applied to predict the stability of this compound under various conditions or its reactivity towards different chemical partners.
Designing Novel Analogues : Generative AI models can design novel molecules with desired properties. crimsonpublishers.comnih.gov By providing the core this compound scaffold and specifying desired attributes (e.g., enhanced binding to a biological target, specific self-assembly properties), AI algorithms can generate and prioritize new analogues for synthesis. frontiersin.orgmdpi.commdpi.com This accelerates the design-make-test cycle in drug discovery and materials science. frontiersin.org
Optimizing Synthetic Routes : AI is also being applied to synthetic planning. By analyzing vast databases of known reactions, these tools can propose efficient synthetic routes to target molecules, including novel analogues of this compound. frontiersin.org This can help chemists overcome synthetic challenges and find more sustainable pathways.
The integration of AI and ML promises to significantly expand our understanding of this compound, guiding research efforts and unlocking new applications in a data-driven manner.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Acetylcarbamoyl)carbamic acid, and how can intermediates be characterized?
- Answer : The Hofmann rearrangement is a key method for synthesizing carbamic acid derivatives. For example, reaction of amides with bromine and KOH generates carbamic acid intermediates (e.g., R-N-C-O structures) via N-bromoamide formation . Characterization of intermediates requires spectroscopic techniques such as IR (to identify carbonyl and amine groups) and NMR (to confirm structural integrity). Reference spectral databases like NIST Chemistry WebBook (e.g., molecular formula C₉H₁₁NO₂, MW 165.19 ) provide critical benchmarks.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key markers should be prioritized?
- Answer :
- IR Spectroscopy : Look for carbamate C=O stretches (~1700–1750 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- NMR : Use ¹³C NMR to confirm acetyl and carbamoyl carbonyl resonances (typically 160–180 ppm).
- Mass Spectrometry : Compare observed molecular ions (e.g., MW 165.19 ) with theoretical values.
- Reference Data : Cross-validate with NIST Standard Reference Database 69 for accuracy .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., free energy, entropy) influence the stability of this compound in solvent systems?
- Answer : Stability is governed by carbamylation reaction thermodynamics. For instance, free energy calculations (e.g., ΔG values in Table 1-4 ) reveal solvent-dependent isomerization tendencies. Polar aprotic solvents like DMF stabilize carbamic acid isomers by reducing dielectric stress on the carbamate group. Pareto plots (Figure 1-9 ) can model solvent effects on reaction equilibria.
Q. How can researchers resolve contradictions in reported reaction yields or stability data across studies?
- Answer : Contradictions often arise from variations in experimental conditions (e.g., temperature, solvent purity). Steps to address discrepancies:
- Reproduce Methods : Follow guidelines for experimental replication (e.g., task distribution, milestone tracking ).
- Control Variables : Standardize solvent systems, catalysts, and analytical techniques.
- Statistical Analysis : Use Boltzmann statistical models (as in Figure 1-9 ) to assess data variability.
Q. What computational strategies validate the structural and electronic properties of this compound?
- Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and charge distribution.
- Thermochemical Data : Compare computed enthalpy/entropy values with experimental data (e.g., NIST ).
- Validation : Cross-check InChIKey (e.g., VOEYXMAFNDNNED-UHFFFAOYSA-N ) against crystallographic databases.
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing and analyzing carbamic acid derivatives?
- Answer :
- Documentation : Record precise reaction conditions (e.g., stoichiometry, solvent purity) as per reproducibility frameworks .
- Quality Control : Use primary reference standards (e.g., NIST-certified compounds ).
- Collaborative Review : Engage peer validation of experimental designs and data interpretation .
Q. How should researchers design experiments to investigate carbamic acid reactivity under varying pH conditions?
- Answer :
- Objective Setting : Define pH ranges relevant to biological or industrial applications (e.g., CO₂ capture ).
- Analytical Workflow : Combine potentiometric titrations (to track protonation states) with LC-MS for degradation product analysis.
- Data Interpretation : Use free-energy diagrams (Figure 1-9 ) to correlate pH-dependent stability trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
